molecular formula C13H19NO B5755718 N-(1,1-dimethylbutyl)benzamide

N-(1,1-dimethylbutyl)benzamide

Cat. No. B5755718
M. Wt: 205.30 g/mol
InChI Key: DNSDWTWFJFFEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dimethylbutyl)benzamide, also known as DMBA, is a chemical compound that belongs to the family of amides. It is a white crystalline solid that is soluble in organic solvents like ethanol and methanol. DMBA is widely used in scientific research due to its various biochemical and physiological effects.

Mechanism of Action

N-(1,1-dimethylbutyl)benzamide acts as a competitive inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. N-(1,1-dimethylbutyl)benzamide inhibits the activity of AChE by binding to its active site and preventing the breakdown of ACh. This leads to an accumulation of ACh in the synaptic cleft, which enhances the cholinergic transmission and leads to various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(1,1-dimethylbutyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It enhances the release of neurotransmitters like ACh, dopamine, and norepinephrine in the brain. It also increases the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in the brain, which are important second messengers in signal transduction pathways. N-(1,1-dimethylbutyl)benzamide has been shown to improve cognitive function and memory in animal models. It also has potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(1,1-dimethylbutyl)benzamide is a useful tool in scientific research due to its various biochemical and physiological effects. It is easy to synthesize and relatively inexpensive. However, it has some limitations in lab experiments. N-(1,1-dimethylbutyl)benzamide is toxic and can be harmful if ingested or inhaled. It should be handled with care and proper safety precautions should be taken. N-(1,1-dimethylbutyl)benzamide also has a short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments.

Future Directions

N-(1,1-dimethylbutyl)benzamide has potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Future research can focus on developing more potent and selective inhibitors of AChE based on the structure of N-(1,1-dimethylbutyl)benzamide. N-(1,1-dimethylbutyl)benzamide can also be used as a tool to study the effects of other compounds on AChE activity and cholinergic transmission. Further studies can also explore the effects of N-(1,1-dimethylbutyl)benzamide on other neurotransmitter systems and signal transduction pathways.

Synthesis Methods

N-(1,1-dimethylbutyl)benzamide can be synthesized by the reaction of benzoyl chloride with 1,1-dimethylbutylamine in the presence of a base like sodium hydroxide. The reaction takes place at room temperature and the yield of N-(1,1-dimethylbutyl)benzamide is around 70-80%.

Scientific Research Applications

N-(1,1-dimethylbutyl)benzamide is widely used in scientific research as a tool to study the effects of various chemical compounds on biological systems. It is used as a model compound to study the mechanism of action of other amides and related compounds. N-(1,1-dimethylbutyl)benzamide is also used in the synthesis of other compounds that have potential therapeutic applications.

properties

IUPAC Name

N-(2-methylpentan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-10-13(2,3)14-12(15)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSDWTWFJFFEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5190846

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